molecular formula C22H27NO5 B6055833 (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone

(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone

Cat. No. B6055833
M. Wt: 385.5 g/mol
InChI Key: JQVWVPVJPHHMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone, also known as DPM, is a synthetic compound that belongs to the class of phenylpiperidine derivatives. DPM has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone has been shown to exhibit anticonvulsant and analgesic effects in animal models. It has also been found to reduce inflammation and oxidative stress. (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone has been shown to improve cognitive function in animal models of Alzheimer's disease and depression.

Advantages and Limitations for Lab Experiments

(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone has several advantages for lab experiments. It is easy to synthesize and has a high purity level. However, (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone has a short half-life and is rapidly metabolized in the body, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone. Further research is needed to fully understand the mechanism of action of (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone. Clinical trials are needed to determine the safety and efficacy of (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone in humans. Additionally, the potential use of (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone in the treatment of other neurological disorders should be explored.
Conclusion:
In conclusion, (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone is a synthetic compound with potential therapeutic applications. It exhibits anticonvulsant, analgesic, and anti-inflammatory properties. (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. Further research is needed to fully understand the mechanism of action of (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone and its potential therapeutic applications.

Synthesis Methods

(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with 2-hydroxy-6-methoxybenzylamine to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 3-chloromethylpiperidine hydrochloride to give the final product, (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone.

Scientific Research Applications

(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.

properties

IUPAC Name

(2,4-dimethoxyphenyl)-[1-[(2-hydroxy-6-methoxyphenyl)methyl]piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-26-16-9-10-17(21(12-16)28-3)22(25)15-6-5-11-23(13-15)14-18-19(24)7-4-8-20(18)27-2/h4,7-10,12,15,24H,5-6,11,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVWVPVJPHHMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2CCCN(C2)CC3=C(C=CC=C3OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.